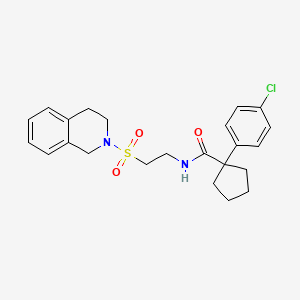![molecular formula C24H19NO7 B2795584 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 773864-49-6](/img/no-structure.png)
3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one” is a chromen-4-one derivative. Chromen-4-one derivatives are a significant class of oxygen-containing heterocycles . They are often used as building blocks in a large class of medicinal compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, chromen-4-one derivatives can be synthesized through various methods . For instance, one common method involves the reaction of salicylaldehyde with α-haloketones .Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds with structures similar to 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one, aiming at developing efficient, polymeric supports for organic bases for use in environmentally friendly media. For instance, polystyrene-bound 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts have been prepared and characterized, showing promising catalytic properties in the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones. This process is crucial for the syntheses of Warfarin™ and its analogues, indicating the compound's potential role in the synthesis of medically significant molecules (Alonzi et al., 2014).
Antibacterial Effects
Compounds structurally related to 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one have shown significant antibacterial activities. A study on synthesized new derivatives of 4-hydroxy-chromen-2-one reported high levels of bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings highlight the compound's potential in developing novel organic compounds with high antibacterial efficacy (Behrami & Dobroshi, 2019).
Antioxidant Properties
The investigation into the antioxidant properties of new 4-hydroxycoumarin derivatives, which share a common structural motif with 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one, has been a focus of scientific research. These studies measure the scavenging activity of such compounds in vitro, providing insights into their potential as antioxidants in pharmaceutical applications (Stanchev et al., 2009).
Phototransformation Studies
Phototransformation of chromenones, closely related to 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one, has been studied, revealing regioselective photocyclisation and dealkoxylation under UV light. This research provides valuable insights into the behavior of chromenones under photolytic conditions, potentially guiding the design of photo-responsive materials (Khanna et al., 2015).
Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves the reaction of 7-hydroxy-4-chromone with 2-ethoxyphenol in the presence of a base to form 3-(2-ethoxyphenoxy)-4-chromenone. This intermediate is then reacted with 4-nitrobenzyl bromide in the presence of a base to form the final product.", "Starting Materials": [ "7-hydroxy-4-chromone", "2-ethoxyphenol", "4-nitrobenzyl bromide", "Base (e.g. potassium carbonate, sodium hydroxide)" ], "Reaction": [ "Step 1: 7-hydroxy-4-chromone is reacted with 2-ethoxyphenol in the presence of a base (e.g. potassium carbonate, sodium hydroxide) in a solvent (e.g. DMF, DMSO) to form 3-(2-ethoxyphenoxy)-4-chromenone.", "Step 2: 3-(2-ethoxyphenoxy)-4-chromenone is reacted with 4-nitrobenzyl bromide in the presence of a base (e.g. potassium carbonate, sodium hydroxide) in a solvent (e.g. DMF, DMSO) to form 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
Numéro CAS |
773864-49-6 |
Nom du produit |
3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
Formule moléculaire |
C24H19NO7 |
Poids moléculaire |
433.416 |
Nom IUPAC |
3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C24H19NO7/c1-2-29-20-5-3-4-6-21(20)32-23-15-31-22-13-18(11-12-19(22)24(23)26)30-14-16-7-9-17(10-8-16)25(27)28/h3-13,15H,2,14H2,1H3 |
Clé InChI |
ILKKYRPYJQVTAK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2795504.png)
![2-Chloro-N-(1,1-dioxothiolan-3-yl)-N-[(2-phenylmethoxyphenyl)methyl]acetamide](/img/structure/B2795505.png)
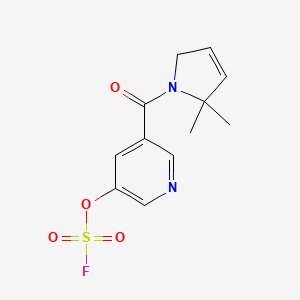
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2795509.png)
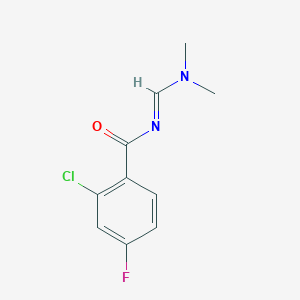
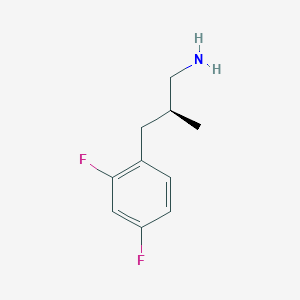
![N-(1-cyano-1-cyclopropylethyl)-2-{[(4-fluorophenyl)(phenyl)methyl]amino}acetamide](/img/structure/B2795514.png)
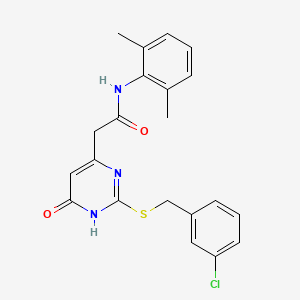

![2-(2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2795518.png)
![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2795522.png)

